N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
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Overview
Description
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is an organic compound that features a cyclopropyl group, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated precursor.
Formation of the ethanesulfonamide: This final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclopropyl group can be reduced to form a more stable alkyl chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkyl chains.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring, in particular, is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-phenyl-N-(2-(furan-2-yl)ethyl)ethanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
N-cyclopropyl-2-phenyl-N-(2-(pyridin-2-yl)ethyl)ethanesulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential biological activity. The combination of the cyclopropyl group, phenyl group, and thiophene ring makes this compound particularly interesting for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-phenyl-N-(2-thiophen-2-ylethyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,14-11-15-5-2-1-3-6-15)18(16-8-9-16)12-10-17-7-4-13-21-17/h1-7,13,16H,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWUZMERGGHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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